2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl-
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Overview
Description
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- is a heterocyclic organic compound It is characterized by a pyrimidinone core substituted with phenoxy and diphenyl groups
Preparation Methods
The synthesis of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenoxy and diphenyl-substituted precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or diphenyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can be compared with other similar compounds, such as:
2(1H)-Pyridinone, 1-methyl-5-phenoxy-4,6-diphenyl-: This compound has a pyridinone core instead of a pyrimidinone core, which may result in different chemical properties and applications.
5-Phenoxy-4,6-diphenyl-2-piperidinopyrimidine:
The uniqueness of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
28567-85-3 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-phenoxy-4,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O2/c25-22-23-19(16-10-4-1-5-11-16)21(26-18-14-8-3-9-15-18)20(24-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25) |
InChI Key |
QYVNXRCFSSNQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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